molecular formula C9H4Cl2O2 B11992283 2,2-Dichloroindene-1,3-dione CAS No. 32974-80-4

2,2-Dichloroindene-1,3-dione

Cat. No.: B11992283
CAS No.: 32974-80-4
M. Wt: 215.03 g/mol
InChI Key: YZFSRQKSNWFCSD-UHFFFAOYSA-N
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Description

2,2-Dichloroindene-1,3-dione is a chemical compound with the molecular formula C9H4Cl2O2. It is a derivative of indane-1,3-dione, characterized by the presence of two chlorine atoms at the 2-position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloroindene-1,3-dione typically involves the chlorination of indane-1,3-dione. One common method is the reaction of indane-1,3-dione with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via electrophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloroindene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amino derivatives .

Scientific Research Applications

2,2-Dichloroindene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloroindene-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

    Indane-1,3-dione: A closely related compound without the chlorine substituents.

    2-Chloroindene-1,3-dione: A mono-chlorinated derivative.

    2,2-Dibromoindene-1,3-dione: A brominated analogue.

Uniqueness: 2,2-Dichloroindene-1,3-dione is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it distinct from its analogues and valuable for specific applications where these properties are advantageous .

Properties

CAS No.

32974-80-4

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

2,2-dichloroindene-1,3-dione

InChI

InChI=1S/C9H4Cl2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H

InChI Key

YZFSRQKSNWFCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(Cl)Cl

Origin of Product

United States

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